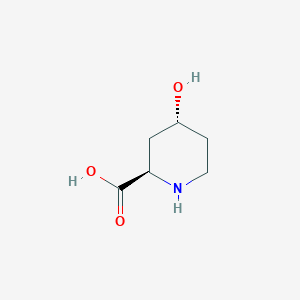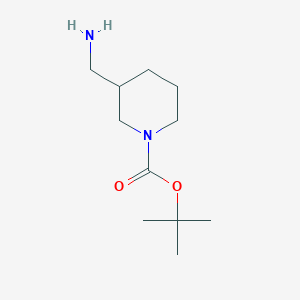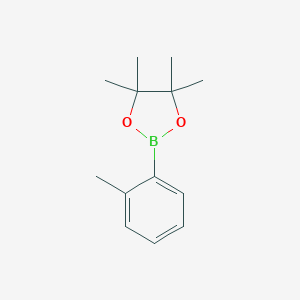
4,4,5,5-テトラメチル-2-(o-トリル)-1,3,2-ジオキサボロラン
概要
説明
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, commonly referred to as TM-o-Tol, is a boron-containing compound with a wide range of applications in scientific research and laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of purposes in organic synthesis, catalysis, and biochemistry. TM-o-Tol has been studied extensively, and its unique properties make it a valuable tool for researchers.
科学的研究の応用
結晶構造解析
この化合物は結晶構造の研究に使用されてきました。 例えば、トリス(ニトラト-κ2O,O′)-ビス(4,4,5,5-テトラメチル-2-(o-ピリジル)イミダゾリン-1-オキシル 3-オキシド-κ2N,O)イットリウム(III)の結晶構造解析に使用されました .
電子非局在化研究
この化合物は、フェノキシル系における電子非局在化の研究に使用されてきました。 これは、非対称スピン非局在化のモデルとして、多くの永続的な2,6-ジ-tert-ブチルフェノキシル系ラジカルの合成に使用されました .
薬物送達システム
この化合物は、薬物送達システムの開発に使用されてきました。具体的には、フェニルボロン酸ピナコールエステル(PBAP)でヒアルロン酸(HA)を構造的に修飾することにより、活性酸素種(ROS)応答性の薬物送達システムを作成するために使用されました。 このシステムは、クルクミン(CUR)をカプセル化してクルクミン負荷ナノ粒子(HA@CUR NPs)を形成するために使用され、歯周病の治療の可能性を示しました .
プロト脱ボロン化研究
この化合物は、ピナコールボロン酸エステルのプロト脱ボロン化の研究に使用されてきました。 この研究では、1°、2°、および3°アルキルボロン酸エステルの触媒的プロト脱ボロン化が報告されました .
スルフィンアミド誘導体の合成
この化合物は、ジエチルアミノ硫黄三フッ化物(DAST)およびフェニル三フッ化ホウ素カリウムと反応させることによって、スルフィンアミド誘導体の合成に使用されてきました .
鈴木・宮浦カップリング
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves, eye protection, and face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) .
作用機序
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as 2-Methylphenylboronic Acid, Pinacol Ester, are typically organic compounds in chemical reactions. This compound is often used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic ester transfers the organic group it is bonded to (in this case, the 2-methylphenyl group) to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the organic group and another organic compound .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Methylphenylboronic Acid, Pinacol Ester, is a part of a broader class of reactions known as cross-coupling reactions. These reactions are fundamental in creating complex organic compounds, particularly in the synthesis of biologically active compounds and polymers .
Pharmacokinetics
It’s worth noting that the compound is generally stable and easy to handle .
Result of Action
The primary result of the action of 2-Methylphenylboronic Acid, Pinacol Ester is the formation of new carbon-carbon bonds. This enables the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 2-Methylphenylboronic Acid, Pinacol Ester can be influenced by various environmental factors. For instance, the compound is generally stable under normal conditions, but it may undergo hydrolysis in water, especially at physiological pH . Additionally, the compound’s reactivity in the Suzuki–Miyaura coupling reaction can be affected by the presence of a metal catalyst, typically palladium, and the reaction conditions .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSJKMRPYGNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443748 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195062-59-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-o-tolyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195062-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tolylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




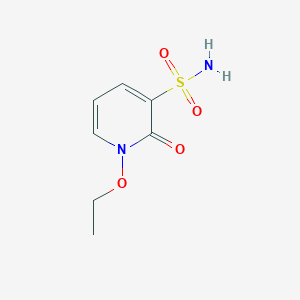


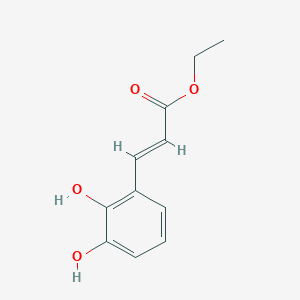
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
